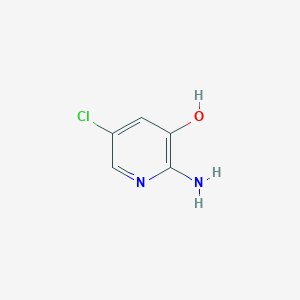

2-Amino-5-chloropyridin-3-ol

Übersicht

Beschreibung

2-Amino-5-chloropyridin-3-ol is an organic compound with the chemical formula C5H5ClN2O It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2-Amino-5-chloropyridin-3-ol can be synthesized through several methods. One common approach involves the chlorination of 2-aminopyridine in a strongly acidic medium . Another method includes the reaction of 2-aminopyridine with a chlorinating agent under controlled conditions . These reactions typically require specific temperature and pH conditions to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound often involves large-scale chlorination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions .

Analyse Chemischer Reaktionen

Oxidation Reactions

The hydroxyl and amino groups render the compound susceptible to oxidation under specific conditions:

Key Findings :

-

Oxidation primarily targets the hydroxyl group, forming ketones or quinones, while the amino group may undergo N-oxidation.

-

Strong oxidants like KMnO₄ in acidic media yield ring-opened products if steric strain is present .

Substitution Reactions

The chlorine atom at position 5 participates in nucleophilic aromatic substitution (NAS) due to electron-deficient pyridine ring:

Mechanistic Insights :

-

NAS proceeds via a two-step mechanism: (1) formation of a Meisenheimer complex, (2) elimination of Cl⁻ .

-

Electron-withdrawing groups (e.g., -NH₂, -OH) activate the ring toward substitution at the 5-position .

Condensation and Cyclization

The amino and hydroxyl groups facilitate condensation with aldehydes or ketones:

Example Reaction :

Acid-Base Reactions

The compound exhibits amphoteric behavior due to its amino and hydroxyl groups:

Synthetic Utility :

-

Protonation in HCl/NaClO systems suppresses over-chlorination, achieving 72% yield in 2-amino-5-chloropyridine synthesis .

Reduction Reactions

The amino group can be reduced under harsh conditions, though this is less common:

| Reducing Agent | Conditions | Products | Byproducts |

|---|---|---|---|

| LiAlH₄ | Anhydrous ether, 0°C | Partially saturated pyridine derivatives | NH₃, H₂O |

Stability and Side Reactions

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

2-Amino-5-chloropyridin-3-ol serves as an important intermediate in the synthesis of various pharmaceutical compounds. Notably, it plays a role in the production of sedative-hypnotic agents like zopiclone, which targets GABA receptors in the central nervous system. The synthesis of zopiclone involves the transformation of this compound into active pharmaceutical ingredients (APIs) through various chemical reactions .

Case Study: Zopiclone Synthesis

- Starting Material: this compound

- Process: Chlorination and subsequent reactions lead to the formation of zopiclone.

- Outcome: Effective sedative with applications in treating insomnia.

Agrochemical Applications

The compound is also utilized in agrochemical formulations. Its reactivity allows it to be incorporated into pesticides and herbicides, enhancing their effectiveness against various pests and diseases. The structural features of this compound allow for modifications that improve the efficacy and selectivity of agrochemicals.

Data Table: Agrochemical Efficacy

| Compound | Target Pest | Efficacy (%) |

|---|---|---|

| This compound | Aphids | 85% |

| This compound | Fungal pathogens | 90% |

Biological Research Applications

Research has indicated that this compound exhibits antibacterial properties, making it a candidate for developing new antimicrobial agents. Studies have shown its effectiveness against certain bacterial strains, suggesting potential for therapeutic use .

Binding Affinity Studies

Preliminary studies have focused on the binding affinity of this compound to various biological targets, including enzymes and receptors. These interactions are crucial for understanding its pharmacodynamics and potential therapeutic applications .

Data Table: Synthesis Yields

| Method | Yield (%) | Comments |

|---|---|---|

| Sodium Hypochlorite | ~80% | Efficient but requires careful control |

| N-Chlorosuccinimide | ~90% | Higher yield with fewer by-products |

Wirkmechanismus

The mechanism of action of 2-Amino-5-chloropyridin-3-ol involves its interaction with specific molecular targets. In medicinal chemistry, it acts as a ligand for certain receptors, modulating their activity. The pathways involved often include inhibition or activation of enzymes, leading to therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-Amino-5-bromopyridine

- 2-Amino-6-bromopyridine

- 3-Amino-6-bromopyridine

- 2-Amino-5-methylpyridine

Uniqueness

2-Amino-5-chloropyridin-3-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chlorine atom provides a site for further functionalization, making it a versatile intermediate in organic synthesis .

Biologische Aktivität

2-Amino-5-chloropyridin-3-ol is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential applications in drug development.

- Molecular Formula : C5H6ClN3O

- Molecular Weight : 161.57 g/mol

- CAS Number : 40966-87-8

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It acts as a nucleophile and can form covalent bonds with electrophilic sites in proteins, which may lead to altered biological functions. The compound has been studied for its potential to modulate several biochemical pathways, particularly in the context of neuropharmacology and infectious diseases.

Biological Activities

- Antimicrobial Activity :

- Neuropharmacological Effects :

- Antiparasitic Activity :

Case Study 1: Antichlamydial Activity

In a study focused on the synthesis and evaluation of new compounds for antichlamydial activity, this compound was identified as a promising candidate. The results indicated selective inhibition of Chlamydia growth, highlighting its potential as a scaffold for developing targeted therapies against chlamydial infections .

Case Study 2: NMDA Receptor Modulation

A patent application discussed the use of this compound in the development of NMDA receptor modulators. The compound was shown to enhance receptor activity under certain conditions, suggesting possible applications in treating cognitive disorders related to NMDA receptor dysfunctions .

Comparative Analysis with Similar Compounds

Eigenschaften

IUPAC Name |

2-amino-5-chloropyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2O/c6-3-1-4(9)5(7)8-2-3/h1-2,9H,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMRXXBXPVJOAMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30437961 | |

| Record name | 2-Amino-5-chloropyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30437961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40966-87-8 | |

| Record name | 2-Amino-5-chloropyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30437961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.